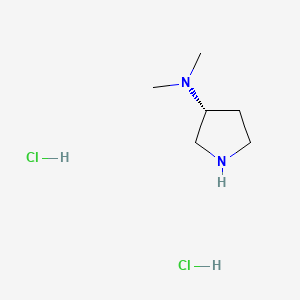
1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride
Vue d'ensemble
Description
1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride is a chemical compound with the CAS Number: 1447606-38-3 . It has a molecular weight of 184.67 .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride and its analogs has been discussed in various studies . One commonly used method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The linear formula of 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride is C9H13ClN2 . The Inchi Code is 1S/C9H12N2.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6,10H2;1H .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C . The physical form of the compound is not mentioned in the search results.Applications De Recherche Scientifique
Endogenous Presence and Parkinsonism
1,2,3,4-Tetrahydroisoquinoline and its derivatives have been identified as endogenous amines in the brain. Kohno, Ohta, and Hirobe (1986) reported the presence of these amines in non-treated rat brains, suggesting a potential link to parkinsonism (Kohno, Ohta, & Hirobe, 1986). Similarly, Kotake et al. (1995) found high levels of certain tetrahydroisoquinoline derivatives in the cerebrospinal fluid of parkinsonian patients (Kotake et al., 1995).
Chemical Synthesis and Applications
Bolchi et al. (2013) demonstrated a racemization process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in preparing the drug solifenacin, highlighting its potential in pharmaceutical synthesis (Bolchi et al., 2013). Zhu and Seidel (2017) explored redox-neutral annulations involving 1,2,3,4-tetrahydroisoquinoline, revealing its utility in dual C–H bond functionalization (Zhu & Seidel, 2017).
Pharmacological Studies
Zára-Kaczián et al. (1986) studied the structure-activity relationship in tetrahydroisoquinoline derivatives, finding potential applications in antidepressant actions (Zára-Kaczián et al., 1986). Additionally, Weber, Kuklinski, and Gmeiner (2000) investigated the formation of tetrahydroisoquinolines from N,N-dibenzyl-protected beta-amino alcohols, which could be useful intermediates in the synthesis of beta-amino acids (Weber, Kuklinski, & Gmeiner, 2000).
Potential in Neuroprotection
Kotake et al. (2005) reported on the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline in cultured rat mesencephalic neurons, providing insights into its potential application in treating Parkinson's disease (Kotake et al., 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride is a compound that has been found to have diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that this compound, like other 1,2,3,4-tetrahydroisoquinolines, exerts its effects through interactions with its targets .
Biochemical Pathways
1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride is known to affect various biochemical pathways due to its diverse biological activities
Result of Action
It is known that this compound has diverse biological activities against various infective pathogens and neurodegenerative disorders .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-8-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAWHHCFFKQULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B1395920.png)






![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)
![6-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1395934.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1395936.png)
![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)